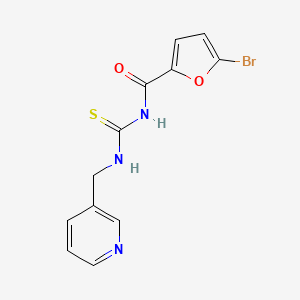

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide

説明

特性

IUPAC Name |

5-bromo-N-(pyridin-3-ylmethylcarbamothioyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O2S/c13-10-4-3-9(18-10)11(17)16-12(19)15-7-8-2-1-5-14-6-8/h1-6H,7H2,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSQVSUGQULALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Synthetic Objectives

The target compound features a brominated furan-2-carboxamide core linked to a pyridin-3-ylmethyl thiourea moiety. Key challenges in its synthesis include:

Synthetic Pathways and Methodologies

Two-Step Thiocarbamoylation Approach

Step 1: Synthesis of 5-Bromofuran-2-carbonyl Chloride

5-Bromofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield the corresponding acyl chloride. Typical conditions include:

- Molar ratio : 1:3 (acid:SOCl₂).

- Temperature : 60–70°C.

- Duration : 3–4 hours.

The product is isolated via solvent evaporation under reduced pressure.

Step 2: Thiourea Formation

The acyl chloride reacts with ammonium thiocyanate (NH₄SCN) and pyridin-3-ylmethylamine in a one-pot reaction:

- Reagents : Acyl chloride (1 equiv), NH₄SCN (1.2 equiv), pyridin-3-ylmethylamine (1.1 equiv).

- Solvent : Anhydrous acetone or dichloromethane.

- Conditions : Stirring at 0–5°C for 30 minutes, followed by room temperature for 12 hours.

Mechanism : The acyl chloride reacts with NH₄SCN to form an intermediate acyl isothiocyanate, which subsequently undergoes nucleophilic attack by the amine.

Acid-Catalyzed Condensation

Adapting methodologies from analogous thiourea syntheses, this route employs direct condensation under acidic conditions:

Procedure :

- Reactants : 5-Bromofuran-2-carbohydrazide (1 equiv), pyridin-3-ylmethyl isothiocyanate (1.05 equiv).

- Catalyst : Concentrated H₂SO₄ (1 drop per 10 mL solvent).

- Solvent : Ethanol (reflux, 15–30 minutes).

- Workup : Precipitation in ice-cold water, filtration, and washing with dichloromethane.

Key Advantages :

Optimization and Reaction Engineering

Solvent Selection

Catalysis

Analytical Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost Efficiency

Environmental Impact

- Solvent recycling (ethanol, acetone) aligns with green chemistry principles.

- Waste minimization : Catalytic methods reduce heavy metal residues.

化学反応の分析

Types of Reactions

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are often used.

Oxidizing and Reducing Agents: Agents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is C14H14BrN3O2S, with a molecular weight of approximately 368.25 g/mol. The compound features a furan ring, a pyridine moiety, and a bromine atom, contributing to its reactivity and biological activity.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects against various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. This activity is attributed to its ability to induce apoptosis in malignant cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both bacterial and fungal strains. It has been shown to inhibit the growth of pathogens by disrupting their cellular processes, making it a candidate for developing new antimicrobial agents.

Biochemical Applications

The compound's structural features allow it to interact with biological molecules, leading to potential applications in drug design:

- Enzyme Inhibition : Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could be leveraged for therapeutic purposes in treating metabolic disorders .

- Molecular Probes : Due to its ability to bind selectively to certain biomolecules, the compound can be utilized as a molecular probe in biochemical assays. Its fluorescent properties make it suitable for tracking biological interactions in live-cell imaging.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various compounds, including this compound, against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated potent activity, outperforming several known antibiotics and antifungals, which highlights its potential for further development into therapeutic agents.

作用機序

The mechanism of action of 5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the carbamothioyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

類似化合物との比較

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Substituent Impact on Bioactivity :

- The nitrothiazole group in compound 62 enhances antimicrobial activity, likely due to electron-withdrawing effects improving target binding .

- The imidazopyridine moiety in compound 84 enables CNS-targeted activity by interacting with Nurr1 receptors, suggesting the importance of fused heterocycles in neuropharmacology .

- Sulfamoyl groups (e.g., compound 26 ) are associated with metalloproteinase (MMP-13) inhibition, highlighting the role of polar substituents in enzyme interaction .

Synthesis Efficiency :

- Yields vary significantly: compound 84 achieved 81% efficiency using 5-bromofuran-2-carboxylic acid and imidazopyridine amine under optimized coupling conditions , whereas compound 26 yielded only 18%, possibly due to steric hindrance from the acetylphenyl group .

Spectroscopic Data :

- 1H NMR Trends :

- Bromofuran protons (e.g., compound 62 ) resonate at δ 7.73 (d, J = 3.7 Hz) and 6.89 (d, J = 3.7 Hz), consistent with furan ring deshielding .

- Thiourea NH protons (e.g., compound 8 ) appear as broad singlets near δ 10–13 .

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Pharmacokinetic Properties

Key Insights:

- Lipophilicity : The target compound’s moderate LogP (2.8) balances membrane permeability and solubility, whereas the highly lipophilic difluoromethoxy derivative (LogP 3.5) may face bioavailability challenges .

- Solubility : Sulfamoyl-containing compound 26 exhibits superior aqueous solubility (1.2 mg/mL), advantageous for oral administration .

生物活性

5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, characterization, and biological activity, particularly in the context of its pharmacological properties.

- Molecular Formula : C14H14BrN3O2S

- Molecular Weight : 368.25 g/mol

- CAS Number : [71775553]

The compound features a furan ring, a bromine atom, and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyridine-based thiourea precursors. The general synthetic route includes:

- Preparation of Pyridine Derivative : The pyridine moiety is functionalized to introduce the carbamothioyl group.

- Condensation Reaction : The furan derivative undergoes condensation with the prepared pyridine derivative under acidic conditions.

- Purification : The product is purified using recrystallization techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds. For instance, derivatives containing thiourea groups have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

| Compound | Activity | Reference |

|---|---|---|

| 5-bromo-N-(2-carbamothioylethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | Moderate antibacterial | |

| N-(5-bromopyridin-2-yl)carbamothioyl derivatives | Strong antibacterial |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, thiourea derivatives are known to inhibit urease and tyrosinase enzymes, which are involved in various biological processes including nitrogen metabolism and melanin production.

Case Studies

-

Antimicrobial Evaluation :

A recent study evaluated the antimicrobial efficacy of several thiourea derivatives, including those analogous to this compound. The results indicated that these compounds exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. -

Enzyme Inhibition Studies :

In vitro studies demonstrated that the compound effectively inhibited urease activity, with a notable IC50 value indicating strong potential as a therapeutic agent in treating conditions like kidney stones where urease plays a critical role.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-((pyridin-3-ylmethyl)carbamothioyl)furan-2-carboxamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the furan-2-carboxamide core via condensation of 5-bromofuran-2-carboxylic acid with thiourea derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .

- Step 2: Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions. For example, reaction with 3-(aminomethyl)pyridine in the presence of carbodiimide coupling agents (e.g., EDC/HOBt) at 0–25°C .

- Critical Parameters: Control reaction pH (neutral to mildly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the furan ring (δ 6.5–7.5 ppm for protons), pyridine moiety (δ 8.0–9.0 ppm), and carbamothioyl group (δ 10–12 ppm for NH) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~380–400) and fragmentation patterns .

- Infrared Spectroscopy (IR): Identifies C=O (1650–1700 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .

Basic: What preliminary biological targets or assays are recommended for evaluating its bioactivity?

Answer:

Based on structural analogs:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorometric/colorimetric assays .

- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., adenosine A₂A receptor) .

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

Advanced: How can researchers address solubility limitations during in vitro/in vivo studies?

Answer:

- Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Strategies: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve bioavailability .

- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Core Modifications: Synthesize derivatives with halogen substitutions (e.g., Cl at furan C5) or pyridine ring expansion (e.g., quinoline analogs) .

- Functional Group Variations: Replace carbamothioyl with urea or sulfonamide groups to assess hydrogen-bonding impacts .

- 3D-QSAR Modeling: Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase ATP pockets) .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Answer:

- Metabolic Stability: Assess hepatic microsomal degradation (e.g., CYP450 isoforms) to identify rapid metabolism .

- Plasma Protein Binding: Use equilibrium dialysis to determine free fraction availability (e.g., >90% binding reduces efficacy) .

- Off-Target Effects: Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended interactions .

Advanced: What mechanistic studies are critical to elucidate its mode of action?

Answer:

- Target Engagement: Use cellular thermal shift assays (CETSA) or pull-down assays with biotinylated probes .

- Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .

- Resistance Studies: Generate drug-resistant cell lines via chronic exposure and identify mutations (CRISPR-Cas9 screening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。